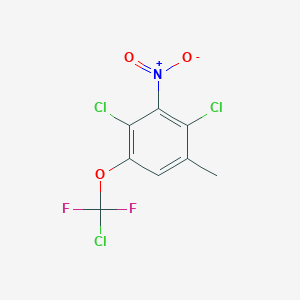
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene, also known as BTFMB, is a highly fluorinated organic compound with a wide range of applications in scientific research. BTFMB has been used in a variety of synthetic reactions, as well as in biochemical and physiological studies.
科学的研究の応用
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in reaction mixtures, and as a model compound for studying the reactivity of fluorinated compounds. 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has also been used in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.
作用機序
The mechanism of action of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is not yet fully understood. It is believed that 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene binds to proteins and enzymes in a non-covalent manner, forming a complex that can affect the activity of the protein or enzyme. 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is also believed to interact with other molecules in the cell, such as DNA, RNA, and other small molecules.
Biochemical and Physiological Effects
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can inhibit the activity of certain enzymes, such as cytochrome P450, and can also reduce the activity of certain proteins, such as transcription factors. In vivo studies have shown that 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can reduce inflammation, modulate the immune response, and reduce the activity of certain hormones.
実験室実験の利点と制限
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it highly resistant to chemical and thermal degradation. Additionally, it is relatively inexpensive to synthesize, and is relatively easy to handle. However, there are some limitations to using 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene in lab experiments. It is a relatively new compound, and its effects on proteins and enzymes are not yet fully understood. Additionally, it can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene. One potential direction is to further explore its effects on proteins and enzymes. Another potential direction is to investigate its potential therapeutic applications, such as its potential to reduce inflammation or modulate the immune response. Additionally, further research could be done to explore its potential applications in organic synthesis, such as its potential to be used as a catalyst in reaction mixtures. Finally, further research could be done to develop methods for synthesizing 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene in larger quantities.
合成法
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can be synthesized by a variety of methods. The most common method is the reaction of 2,4-difluorotoluene with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting sulfonate. This method is often used for the synthesis of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene in the laboratory. Another method involves the reaction of 2,4-difluorotoluene with trifluoromethyl iodide, followed by hydrolysis of the resulting iodo compound. This method is often used in industrial-scale synthesis.
特性
IUPAC Name |
1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)4-1-2-6(19-9(16,17)18)5(3-4)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBJSRIMWERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)

